Bromotris(triphenylphosphine)copper(I)
Overview
Description
Bromotris(triphenylphosphine)copper(I) is a copper(I) complex that has been identified as an air-stable and soluble catalyst useful in organic synthesis. It has been specifically utilized in the synthesis of diaryl ethers, demonstrating its utility in coupling reactions involving electron-rich aryl bromides and phenols . The compound has also been studied as a model for photoisomerization reactions, which are significant in photobiological processes such as vision .
Synthesis Analysis
The synthesis of bromotris(triphenylphosphine)copper(I) involves the reaction of triphenylphosphine with a copper(I) source in the presence of a halogen, typically bromine. This reaction can yield complexes that are stable in air and can be recrystallized from solvents such as dichloromethane to obtain light-brown crystals . The synthesis process is crucial for producing the compound in a pure form, which is necessary for its application as a catalyst in organic reactions.
Molecular Structure Analysis
The molecular structure of bromotris(triphenylphosphine)copper(I) has been determined through X-ray diffraction data. The compound crystallizes in the monoclinic space group P21/c. The coordination polyhedron around the copper(I) ion in the complex is best described as a distorted tetrahedron . This structural information is vital for understanding the reactivity and catalytic properties of the complex.
Chemical Reactions Analysis
Bromotris(triphenylphosphine)copper(I) has been shown to catalyze the formation of diaryl ethers, a reaction that is facilitated by the presence of cesium carbonate in NMP (N-Methyl-2-pyrrolidone). The complex is capable of coupling electron-rich aryl bromides with phenols, and it has been observed that electron-deficient aryl bromides can also undergo coupling with phenols, albeit without the need for the catalyst under certain conditions . Additionally, the complex has been used to study photo-induced isomerization, where spectral changes upon irradiation indicate a transformation from syn to anti configuration of a C-N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromotris(triphenylphosphine)copper(I) are closely related to its stability and solubility. As an air-stable complex, it can be handled in an atmospheric environment without significant degradation, which is advantageous for practical laboratory use. Its solubility in organic solvents like NMP makes it a versatile catalyst for various organic transformations. The compound's ability to undergo photoisomerization also points to its potential in applications that require light-induced chemical changes .
Scientific Research Applications
It serves as a catalyst in the synthesis of diaryl ethers. Using bromo(triphenylphosphine)copper(I), diaryl ethers can be synthesized from electron-rich aryl bromides and phenols in the presence of cesium carbonate (Gujadhur & Venkataraman, 2001).
Bromotris(triphenylphosphine)copper(I) is employed as an alternative catalytic compound in the copper-catalyzed azide-alkyne reaction (CuAAC) for synthesizing brush-like copolymer systems, useful as polymer vehicles for cellular and drug delivery. It stabilizes copper in the +1 oxidative state in aqueous solvents and can be used at true catalyst concentrations (Seelbach et al., 2015).
In the field of hydrogenation, bromotris(triphenylphosphine)-rhodium(I) has been evaluated for its effectiveness as a homogeneous hydrogenation catalyst, which may provide insights into the potential use of bromotris(triphenylphosphine)copper(I) in similar applications (Bland et al., 1984).
The compound has been used in studies of copper(I) halide complexes with various ligands, suggesting its potential in the development of new coordination compounds (Aslanidis et al., 2004).
It has been involved in the atom transfer radical addition reaction, indicating its usefulness in organic synthesis and radical chemistry (Fedorov et al., 2019).
Safety And Hazards
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include carbon oxides, oxides of phosphorus, hydrogen bromide gas, and copper oxides . Firefighters should wear self-contained breathing apparatus if necessary .
properties
IUPAC Name |
bromocopper;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPGKOIQZWUPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45BrCuP3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460045 | |
Record name | Bromotris(triphenylphosphine)copper(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotris(triphenylphosphine)copper(I) | |
CAS RN |
15709-74-7 | |
Record name | Bromotris(triphenylphosphine)copper(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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